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molecular formula C11H13NO4 B011584 4-Tert-butyl-2-nitrobenzoic acid CAS No. 103797-19-9

4-Tert-butyl-2-nitrobenzoic acid

Cat. No. B011584
M. Wt: 223.22 g/mol
InChI Key: WVADEHDXGNQZNV-UHFFFAOYSA-N
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Patent
US07902194B2

Procedure details

4-tert-Butyl-2-nitro-benzoic acid (199 mg, 8.91 mmol), and 10% palladium on carbon (40 mg) were stirred in 6 mL ethanol under an atmosphere of hydrogen for 3 hours. The resulting mixture was filtered and concentrated in vacuo to yield 2-Amino-4-tert-butyl-benzoic acid (177 mg, 0.916 mmol).
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([N+:14]([O-])=O)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[NH2:14][C:7]1[CH:6]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
199 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.916 mmol
AMOUNT: MASS 177 mg
YIELD: CALCULATEDPERCENTYIELD 10.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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